[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl 2,4-dimethoxybenzoate
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Overview
Description
[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl 2,4-dimethoxybenzoate is a synthetic organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of a fluorophenyl group attached to an oxazole ring, which is further connected to a dimethoxybenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl 2,4-dimethoxybenzoate typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors such as α-haloketones and nitriles under basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorinated benzene derivative.
Esterification: The final step involves the esterification of the oxazole derivative with 2,4-dimethoxybenzoic acid using a suitable coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the oxazole ring, potentially converting it to an oxazoline or oxazolidine derivative.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H₂SO₄) or nitric acid (HNO₃).
Major Products
Oxidation: Quinone derivatives.
Reduction: Oxazoline or oxazolidine derivatives.
Substitution: Various substituted fluorophenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, [5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl 2,4-dimethoxybenzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its potential bioactivity. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine
In the field of medicine, this compound is investigated for its potential therapeutic properties. It may exhibit anti-inflammatory, antimicrobial, or anticancer activities, making it a candidate for drug development.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of [5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl 2,4-dimethoxybenzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes and pathways. For example, it may inhibit enzyme activity or block receptor binding, resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- [5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl benzoate
- [5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl 2,4-dimethoxybenzoate
- [5-(4-bromophenyl)-1,2-oxazol-3-yl]methyl 2,4-dimethoxybenzoate
Uniqueness
Compared to similar compounds, [5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl 2,4-dimethoxybenzoate is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl 2,4-dimethoxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FNO5/c1-23-15-7-8-16(18(10-15)24-2)19(22)25-11-14-9-17(26-21-14)12-3-5-13(20)6-4-12/h3-10H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKQXFOSCYZBDGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)OCC2=NOC(=C2)C3=CC=C(C=C3)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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